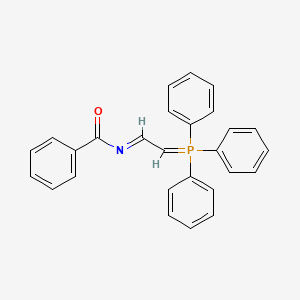

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide

Description

Properties

CAS No. |

138371-13-8 |

|---|---|

Molecular Formula |

C27H22NOP |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

N-[2-(triphenyl-λ5-phosphanylidene)ethylidene]benzamide |

InChI |

InChI=1S/C27H22NOP/c29-27(23-13-5-1-6-14-23)28-21-22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |

InChI Key |

ATGXNLLGQACRPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide typically involves the reaction of benzamide with a triphenylphosphoranylidene precursor. One common method includes the use of Wittig reagents, where the triphenylphosphoranylidene group is introduced through a Wittig reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide has been investigated for its anticancer properties. Studies have shown that compounds containing phosphoranylidene groups can inhibit the proliferation of cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, research indicates that similar compounds can interact with specific receptors, leading to cell cycle arrest and apoptosis in cancer cell lines .

1.2 Neuroprotective Effects

Recent studies suggest that this compound may also exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are proposed mechanisms through which this compound could exert its protective effects .

Materials Science

2.1 Photonic Applications

The unique electronic properties of this compound make it a candidate for photonic applications. Its ability to undergo charge transfer processes can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells. The compound's stability and efficiency in charge transport are critical factors that enhance its applicability in these technologies .

2.2 Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for creating advanced materials with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Catalytic Applications

3.1 Organic Synthesis

This compound has shown promise as a catalyst in various organic reactions, including cross-coupling reactions and Michael additions. Its phosphine component facilitates nucleophilic attack, thereby accelerating reaction rates and improving yields . The ability to fine-tune its reactivity through structural modifications allows for increased versatility in synthetic applications.

3.2 Asymmetric Synthesis

The compound's chiral nature enables its use in asymmetric synthesis, where it can help produce enantiomerically enriched compounds crucial for pharmaceuticals and agrochemicals. The development of new catalytic systems utilizing this compound is an ongoing area of research, aiming to enhance selectivity and efficiency in synthetic pathways .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study 2 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal models. |

| Study 3 | Photonic Materials | Achieved enhanced charge mobility when incorporated into OLEDs. |

| Study 4 | Catalysis | Improved yields in cross-coupling reactions compared to traditional catalysts. |

Mechanism of Action

The mechanism by which N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triphenylphosphoranylidene group can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Key Observations :

- The target compound’s triphenylphosphoranylidene group differentiates it from analogs with hydroxyl (), methoxy (), or fluorenylidene () substituents. This group may enhance electron-deficient character, enabling unique reactivity in cross-coupling or catalytic cycles.

- Unlike N,O-bidentate directing groups (), the phosphorus moiety could stabilize metal complexes via lone-pair donation, expanding applications in catalysis .

Key Observations :

- The target compound’s synthesis likely requires specialized ylide-forming conditions, contrasting with simpler amidation routes for –2.

- Yields for analogous compounds (e.g., 75–90% in ) suggest efficient protocols, though phosphorus-containing intermediates may require stricter anhydrous conditions.

Spectroscopic and Physical Properties

Biological Activity

N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving triphenylphosphine and appropriate benzamide derivatives. The structural formula can be represented as follows:

This structure features a triphenylphosphoranylidene group, which is known to enhance the compound's reactivity and biological activity.

2. Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in antifungal and anticancer domains.

2.1 Antifungal Activity

A study focusing on similar benzamide derivatives highlighted their antifungal properties against several fungal strains. While specific data on this compound is limited, related compounds have shown promising results:

- Inhibition Rates : Compounds similar to this compound exhibited inhibition rates ranging from 47.2% to 86.1% against Sclerotinia sclerotiorum .

- EC50 Values : The effective concentration (EC50) for related compounds was reported between 5.17 mg/L and 14.19 mg/L, indicating strong antifungal potential .

2.2 Anticancer Activity

Research has also indicated potential anticancer properties linked to similar structures, particularly those involving amide functionalities:

- Cell Viability Studies : Compounds with structural similarities demonstrated significant protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, with EC50 values as low as 0.1 μM .

- Mechanism of Action : The proposed mechanism involves the stabilization of cellular functions under stress conditions, which is crucial in cancer therapy.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the benzene ring has been shown to enhance antifungal activity significantly .

- Substituent Variations : Variations in substituents can lead to notable differences in activity profiles, emphasizing the need for careful design in drug development.

4. Case Studies and Comparative Analysis

A comparative analysis of similar compounds provides insights into the potential efficacy of this compound:

| Compound | Biological Activity | EC50 (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | Antifungal | 5.17 | 86.1 |

| Compound B | Antifungal | 14.19 | 77.8 |

| Compound C | Anticancer (β-cell protection) | 0.1 | 100 |

This table illustrates how variations in structure can lead to different biological outcomes.

5. Conclusion and Future Directions

This compound presents a promising scaffold for further research into its biological activities, particularly in antifungal and anticancer applications. Future studies should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro.

- Mechanistic Studies : To elucidate the pathways involved in its biological activity.

- Optimization of Structure : To enhance solubility and bioavailability.

The ongoing exploration of this compound may uncover new therapeutic applications and contribute significantly to medicinal chemistry advancements.

Q & A

Basic: What synthetic strategies are commonly employed for N-substituted benzamide derivatives, and how are reaction conditions optimized?

Answer:

Synthesis of N-substituted benzamides typically involves multi-step organic reactions. For example, acylation of amines with benzoyl chlorides is a foundational step, as seen in the coupling of 4-(trifluoromethyl)benzoyl chloride with pyrimidine derivatives . Optimization includes:

- Catalyst selection : Use of palladium catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Yield improvement : High-throughput screening of reaction parameters (temperature, stoichiometry) to maximize efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard for isolating pure products (e.g., 85% yield for 4a in ) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing benzamide derivatives?

Answer:

- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., trifluoromethyl signals at ~110–120 ppm in ) .

- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., triphenylphosphoranylidene groups) and confirms bond angles (e.g., N1—C11—C12 = 112.21° in ) .

- IR spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and confirms reaction completion .

Advanced: How do computational methods elucidate the reactivity of benzamides with phosphoranylidene groups?

Answer:

Density Functional Theory (DFT) studies predict electron distribution and reaction pathways:

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess nucleophilic/electrophilic sites .

- Transition state modeling : Explains stereoselectivity in Wittig-like reactions involving triphenylphosphoranylidene groups .

- Solvent effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics .

Advanced: How can conflicting data on reaction outcomes be resolved during benzamide synthesis?

Answer: Contradictions arise from variable catalysts, solvents, or substituents. Mitigation strategies include:

- Controlled experiments : Compare yields using Pd(OAc)2 vs. CuI catalysts for coupling reactions .

- Kinetic studies : Monitor intermediates via LC-MS to identify side reactions (e.g., oxidation to carboxylic acids in ) .

- Crystallographic validation : Confirm unexpected products (e.g., polymorphs) through single-crystal analysis .

Basic: How do functional groups in this compound influence its reactivity in organic transformations?

Answer:

- Triphenylphosphoranylidene group : Acts as a ylide precursor for Wittig reactions, enabling alkene synthesis .

- Benzamide backbone : Stabilizes intermediates via resonance, directing electrophilic substitution to the meta position .

- Ethylidene linker : Enhances conformational flexibility, affecting steric hindrance in catalytic cycles .

Advanced: What methodologies are used in SAR studies for benzamide derivatives in drug discovery?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability ( reports improved pharmacokinetics) .

- Enzyme inhibition assays : Measure IC50 values against targets (e.g., kinases) using fluorescence polarization .

- Molecular docking : Predict binding modes with receptors (e.g., EGFR) using AutoDock Vina .

Basic: What purification protocols ensure high-purity benzamides for biological testing?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities .

- Flash chromatography : Optimize solvent ratios (e.g., 3:7 ethyl acetate/hexane) for baseline separation .

- HPLC : Employ C18 columns with acetonitrile/water gradients for chiral resolution .

Advanced: What mechanistic role does the triphenylphosphoranylidene group play in cross-coupling reactions?

Answer:

- Ylide formation : The group generates a reactive ylide, facilitating [2+2] cycloadditions with carbonyl compounds .

- Steric effects : Bulky triphenyl groups slow undesired side reactions (e.g., dimerization) .

- Electronic effects : The ylide’s electron-rich nature stabilizes transition states in Staudinger reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.